

Spectroscopic Analysis of 1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1H-indol-4-ol	
Cat. No.:	B018505	Get Quote

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1H-indol-4-ol**, a pivotal heterocyclic compound in medicinal chemistry and drug development. The unique structural attributes of **1H-indol-4-ol** give rise to a distinct spectroscopic signature. This document details the analysis of this signature through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes tabulated spectral data, detailed experimental protocols for each analytical technique, and a visual representation of the general analytical workflow, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for **1H-indol-4-ol** is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of **1H-indol-4-ol** by providing information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Data for **1H-indol-4-ol** (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.0	br s	1H	Indole N-H
~8.5	br s	1H	Phenolic O-H
~7.2	t	1H	H-6
~7.0	t	1H	H-2
~6.8	d	1H	H-7
~6.5	d	1H	H-5
~6.4	t	1H	H-3

Note: Data is predicted based on the analysis of similar indole derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.[1]

Table 2: 13C NMR Data for 1H-indol-4-ol (Predicted)

Chemical Shift (δ) ppm	Assignment
~150	C-4
~136	C-7a
~125	C-3a
~123	C-2
~116	C-6
~106	C-5
~103	C-7
~101	C-3

Note: Predicted chemical shifts are based on the known shifts of indole and the substituent effects of a hydroxyl group.[2][3]



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1H-indol-4-ol** by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 1H-indol-4-ol

Wavenumber (cm ⁻¹)	Bond	Functional Group	Appearance
3550–3200	O-H stretch	Phenol	Broad
3400–3250	N-H stretch	Indole	Medium
3100–3000	C-H stretch	Aromatic	Medium
1600–1585	C=C stretch (in-ring)	Aromatic	Medium
1500–1400	C=C stretch (in-ring)	Aromatic	Medium
1320–1000	C-O stretch	Phenol	Strong

Note: These are typical ranges for the indicated functional groups.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1H-indol-4-ol**, confirming its elemental composition and structural features.

Table 4: Mass Spectrometry Data for 1H-indol-4-ol

m/z	Interpretation
133	Molecular ion [M]+
105	Loss of CO
104	Loss of HCN from the pyrrole ring after CO loss

Note: Fragmentation data is based on Electron Ionization (EI) mass spectrometry.



Experimental Protocols

The following protocols outline the methodologies for the spectroscopic analysis of **1H-indol-4-ol**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity, dry 1H-indol-4-ol into a clean, dry vial.[8]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]
- Ensure complete dissolution by gentle vortexing or sonication.[8]
- Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[8]

Data Acquisition (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans (NS): 16-64, depending on sample concentration.
 - Acquisition Time (AQ): 3-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
 - Temperature: 298 K (25 °C).
- ¹³C NMR (Proton Decoupled):
 - Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').



- Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[9]
- Integrate signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (2-5 mg) of 1H-indol-4-ol in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[10][11]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10][12]
- If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate.[10]

Data Acquisition (FTIR Spectrometer):

- Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the clean, empty salt plate.



- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in a high vacuum environment.[13]
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14]
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[14][15]

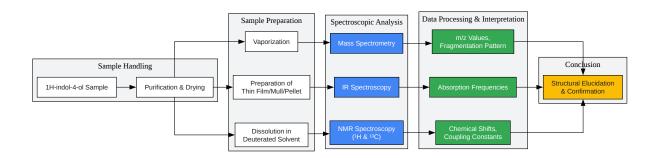
Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.
- The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1H-indol-4-ol**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **1H-indol-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. google.com [google.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]



- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1H-indol-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018505#spectroscopic-analysis-of-1h-indol-4-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com